3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a furan ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves the following steps:
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Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxylic acid. This reaction is often carried out under acidic conditions with a dehydrating agent like polyphosphoric acid.
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Attachment of the Furan Ring: : The furan ring can be introduced through a nucleophilic substitution reaction. For example, 2-furylmethylamine can react with the benzoxazole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
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Formation of the Propanamide Group: : The final step involves the introduction of the propanamide group. This can be achieved by reacting the intermediate product with a suitable propanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(phenylmethyl)propanamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide: Similar structure but with a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.
Uniqueness
The uniqueness of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-10-3-4-13-12(8-10)18(15(20)22-13)6-5-14(19)17-9-11-2-1-7-21-11/h1-4,7-8H,5-6,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONYCGVHJKXPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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